2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine is a heterocyclic compound that integrates both azetidine and pyridine rings within its molecular structure. This compound is characterized by the presence of a bromine atom and a methyl group, which are attached to the pyridine ring. The unique structural features of this compound make it an intriguing subject for research, particularly in the fields of medicinal chemistry and materials science. Its potential biological activity positions it as a candidate for drug discovery and development, as well as for various chemical applications in industry.
Methods of Synthesis
The synthesis of 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine typically involves several synthetic routes. One common method is the aza-Michael addition, where nitrogen-containing heterocycles react with methyl 2-(azetidin-3-ylidene)acetates. This reaction allows for the formation of the azetidine ring, which is subsequently attached to the pyridine ring.
Technical Details
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst use. For example, microwave-assisted synthesis has been reported as an efficient method for producing azetidine derivatives due to its ability to enhance reaction rates and yields. Additionally, careful selection of reagents can lead to higher purity and yield in the final product.
Types of Reactions
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine can undergo various chemical reactions:
Technical Details
In substitution reactions, common nucleophiles include amines and alcohols, which can replace the bromine atom under basic conditions. Oxidation may involve agents like potassium permanganate or hydrogen peroxide, while reduction could utilize lithium aluminum hydride or other reducing agents.
The mechanism of action for 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine involves interactions with specific biological targets. The azetidine moiety may facilitate binding to receptors or enzymes due to its structural conformation, potentially modulating their activity. The presence of the pyridine ring may enhance binding affinity through π-stacking interactions or hydrogen bonding with biological macromolecules.
Physical Properties
The compound's physical properties include:
Chemical Properties
Chemical properties include:
Relevant data on these properties can be acquired through experimental studies or computational modeling.
The applications of 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine span several fields:
The strategic integration of nitrogen-containing heterocycles represents a cornerstone of modern medicinal chemistry, with azetidine-pyridine hybrids emerging as privileged scaffolds for targeted molecular design. These architectures combine the metabolic stability and conformational constraints of saturated four-membered azetidine rings with the electronic diversity and hydrogen-bonding capabilities of pyridine systems. Among these hybrids, 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine (CAS 1507867-49-3) exemplifies how deliberate structural embellishments can enhance a compound's synthetic utility and biological relevance. The bromine atom at the pyridine 5-position serves as a versatile handle for cross-coupling chemistry, while the 3-methyl group provides steric modulation of electronic properties. This intentional functionalization transforms a simple heterocyclic hybrid into a sophisticated building block capable of accessing diverse chemical space through rational synthetic manipulation [3] [8].
The systematic IUPAC designation 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine precisely defines the atomic connectivity: a pyridine ring substituted at the 2-position by an azetidin-3-yloxy ether linkage, with bromine at C5 and methyl at C3. This molecular architecture (C₉H₁₁BrN₂O) has a calculated molecular weight of 243.10 g/mol, consistent with high-resolution mass spectrometry data [1] [4]. The structural representation in SMILES notation (CC1=CC(=CN=C1OC2CNC2)Br) and InChIKey (BTMHLNUMCVHOLI-UHFFFAOYSA-N) provides unambiguous machine-readable descriptors essential for database registration and cheminformatics analysis [3] [8].
Table 1: Structural Identification Data
Parameter | Descriptor |
---|---|
IUPAC Name | 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine |
CAS Registry Number | 1507867-49-3 |
Molecular Formula | C₉H₁₁BrN₂O |
Molecular Weight | 243.10 g/mol |
Canonical SMILES | CC1=CC(=CN=C1OC2CNC2)Br |
InChIKey | BTMHLNUMCVHOLI-UHFFFAOYSA-N |
XLogP3 | 1.6 (Predicted) |
Three-dimensional conformational analysis reveals significant features:
The molecular framework demonstrates exceptional stability under ambient storage conditions but requires protection from prolonged light exposure due to potential homolytic C-Br cleavage. Crystallinity varies by preparation method, with hydrochloride salts generally exhibiting higher crystalline character than free bases [3].
Azetidine chemistry has evolved dramatically since its 19th-century origins as laboratory curiosities. The ring strain inherent to four-membered heterocycles (≈25 kcal/mol) initially presented synthetic challenges, limiting widespread pharmaceutical investigation. Key developments include:
Table 2: Historical Milestones in Azetidine Drug Discovery
Era | Development | Impact |
---|---|---|
1950s-1960s | Commercial availability of 1-Boc-3-azetidinone | Enabled practical N-functionalization |
1980s-1990s | Discovery of azetidine carboxylic acid bioactivity | Validated azetidines as pharmacophores |
Early 2000s | Development of stereoselective azetidine syntheses | Facilitated chiral drug candidates |
2010s-Present | Hybrid architectures (e.g., azetidine-pyridines) | Enhanced target affinity and metabolic profiles |
The strategic incorporation of azetidines accelerated following seminal work on GABA analogs, where the constrained ring improved receptor subtype selectivity over flexible congeners. This inspired systematic exploration of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine as a hybrid template, with its bromine atom enabling rapid diversification via:
Comparative studies with non-methylated analogs revealed the 3-methyl group's critical role: it provides ≈0.3 log unit lipophilicity enhancement while reducing oxidative metabolism at C3-C4 by cytochrome P450 isoforms. This metabolic stabilization was pivotal in advancing azetidine-pyridines from chemical probes to drug development candidates [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: